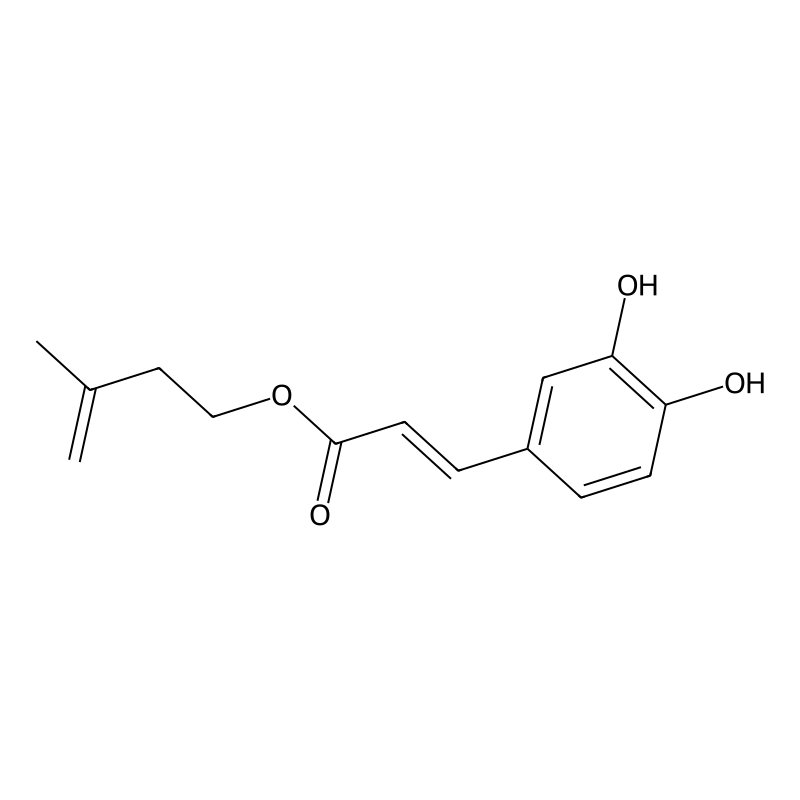

3-Methyl-3-butenyl caffeate

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

3-Methyl-3-butenyl caffeate is an organic compound classified under the caffeate esters, with the molecular formula and a molecular weight of approximately 256.28 g/mol. Structurally, it consists of a caffeic acid moiety esterified with a 3-methyl-3-butenyl group, which contributes to its unique chemical properties and biological activities. This compound is notable for its presence in various natural products, particularly in propolis, a resinous substance produced by bees.

- Hydrolysis: In the presence of water and an acid or base catalyst, 3-methyl-3-butenyl caffeate can hydrolyze to yield caffeic acid and 3-methyl-3-butenol.

- Oxidation: The dihydroxyphenyl group in its structure can be oxidized, leading to the formation of quinones or other oxidation products. This reaction is significant in understanding its antioxidant properties and potential applications in food preservation and cosmetics.

- Esterification: It can react with alcohols to form new esters, which may have different biological activities or stability profiles.

Research indicates that 3-methyl-3-butenyl caffeate exhibits various biological activities:

- Antioxidant Activity: Like many caffeate derivatives, it possesses antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. This activity is crucial for potential health benefits, including anti-inflammatory effects .

- Allergenic Potential: It has been identified as a contact allergen in some individuals, particularly those sensitive to components of propolis. Studies have shown that it can elicit allergic reactions similar to other caffeates derived from propolis

The applications of 3-methyl-3-butenyl caffeate span various fields:

- Cosmetics and Personal Care: Due to its antioxidant properties, it is utilized in formulations aimed at skin protection and anti-aging.

- Food Industry: Its potential as a natural preservative due to antimicrobial properties makes it valuable for extending shelf life and maintaining food quality.

- Pharmaceuticals: Research into its biological activities suggests possible roles in developing therapeutic agents for inflammatory diseases or as adjuncts in allergy treatments.

The synthesis of 3-methyl-3-butenyl caffeate can be achieved through several methods:

- Esterification Reaction: This method involves the reaction of caffeic acid with 3-methyl-3-butenol under acidic conditions. The reaction typically requires heating and may involve the removal of water to drive the equilibrium towards ester formation.

- Transesterification: This process involves exchanging the alkoxy group of an ester with an alcohol. It can be used to modify existing caffeate esters to obtain 3-methyl-3-butenyl caffeate.

Interaction studies of 3-methyl-3-butenyl caffeate primarily focus on its allergenic potential when combined with other compounds found in propolis. These studies help understand how this compound interacts within complex mixtures and its implications for allergic responses in sensitive individuals . Furthermore, its interactions with cellular pathways involved in oxidative stress response are being explored to elucidate its therapeutic potential.

Several compounds share structural similarities with 3-methyl-3-butenyl caffeate, primarily other caffeates and their derivatives. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Benzyl Caffeate | Caffeate Ester | Strong allergenic response; used in cosmetics |

| Phenethyl Caffeate | Caffeate Ester | Noted for significant antioxidant activity |

| Geranyl Caffeate | Caffeate Ester | Exhibits antimicrobial properties |

| 3-Methyl-2-butenyl Caffeate | Caffeate Ester | Similar structure; different biological responses |

Uniqueness of 3-Methyl-3-butenyl Caffeate: The presence of the 3-methyl-3-butenyl group distinguishes it from other caffeates, contributing to its specific biological activities and applications. Its unique structure may enhance certain interactions within biological systems compared to other more common caffeates.